N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide is an organic compound that features a thiophene ring substituted with a methyl group and an amide group attached to a prop-2-enamide chain
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with thiophene derivatives, it could potentially be involved in a variety of cellular processes .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with thiophene derivatives, it could potentially have a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an appropriate amine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 5-methylthiophene-2-carbaldehyde is reacted with an amine to form an imine intermediate.
Addition of acryloyl chloride: The imine intermediate is then treated with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylthiophene: A related compound with a similar thiophene ring structure.
5-methylthiophene-2-carbaldehyde: Another compound with a thiophene ring and a different functional group.
Uniqueness
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide is unique due to its combination of a thiophene ring with a prop-2-enamide chain. This structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-3-9(11)10-6-8-5-4-7(2)12-8/h3-5H,1,6H2,2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYERALAREFOCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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